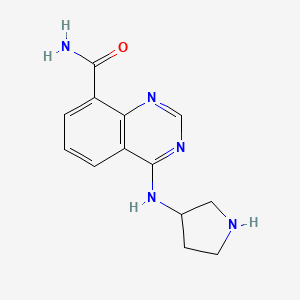
4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide is a heterocyclic compound that combines a quinazoline moiety with a pyrrolidine ring. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The incorporation of a pyrrolidine ring enhances the compound’s biological activity due to its unique structural features .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide typically involves the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by further functionalization to introduce the pyrrolidine ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties
作用机制
The mechanism of action of 4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other quinazoline derivatives like gefitinib, erlotinib, and afatinib, which are known for their anticancer activities . Pyrrolidine-containing compounds such as pyrrolizines and pyrrolidine-2,5-diones also share structural similarities and exhibit diverse biological activities .
Uniqueness
4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide is unique due to the combination of the quinazoline and pyrrolidine moieties, which enhances its biological activity and broadens its range of pharmacological effects. This dual functionality makes it a valuable compound for further research and development in medicinal chemistry .
属性
分子式 |
C13H15N5O |
|---|---|
分子量 |
257.29 g/mol |
IUPAC 名称 |
4-(pyrrolidin-3-ylamino)quinazoline-8-carboxamide |
InChI |
InChI=1S/C13H15N5O/c14-12(19)9-2-1-3-10-11(9)16-7-17-13(10)18-8-4-5-15-6-8/h1-3,7-8,15H,4-6H2,(H2,14,19)(H,16,17,18) |
InChI 键 |
AZHYPYQTKDUHHC-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1NC2=NC=NC3=C2C=CC=C3C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















